molecular formula C18H15F2N3O4S2 B6531268 N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide CAS No. 1021260-37-6

N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide

Cat. No.: B6531268
CAS No.: 1021260-37-6
M. Wt: 439.5 g/mol
InChI Key: ATHJPQJAPKTNEG-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide is a heterocyclic sulfonamide derivative featuring a thiazole core substituted with a 4-methoxybenzenesulfonamido group at position 2 and a carboxamide-linked 2,6-difluorobenzyl moiety at position 4. This structure combines key pharmacophoric elements:

  • Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, often associated with metabolic stability and hydrogen-bonding capacity.
  • 4-Methoxybenzenesulfonamido group: A sulfonamide substituent with a para-methoxy phenyl group, a motif frequently linked to enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
  • 2,6-Difluorobenzyl-carboxamide: Fluorine atoms enhance lipophilicity and bioavailability, while the benzyl group may influence target binding through hydrophobic interactions.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O4S2/c1-27-11-5-7-12(8-6-11)29(25,26)23-18-22-16(10-28-18)17(24)21-9-13-14(19)3-2-4-15(13)20/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHJPQJAPKTNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name & ID (if available) Core Structure Key Substituents Functional Differences
Target Compound Thiazole - 4-Methoxybenzenesulfonamido (position 2)
- 2,6-Difluorobenzyl-carboxamide (position 4)
Combines sulfonamide, fluorinated aryl, and carboxamide groups.
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (923121-43-1) Thiazole - Pivalamide (position 2)
- 2,6-Difluorobenzyl group (position 4)
Replaces sulfonamido with pivalamide; lacks methoxy group. May reduce hydrogen-bonding capacity.
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8) Pyrimidine-linked sulfonamide - 4-Methoxybenzenesulfonamido
- Diethylamino-methylpyrimidinylamino
Pyrimidine instead of thiazole; introduces diethylamino group. Likely alters electronic properties and solubility.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thioles Triazole - Phenylsulfonylphenyl
- 2,4-Difluorophenyl
Triazole core vs. thiazole; thiol tautomerism may influence reactivity and stability.
N-(4-Methoxyphenyl)benzenesulfonamide Simple sulfonamide - Benzenesulfonamido
- 4-Methoxyphenyl
Lacks heterocyclic core and fluorination; simpler structure with fewer steric demands.

Spectral and Physicochemical Comparisons

  • IR Spectroscopy: The target compound’s sulfonamido group would exhibit νS=O stretches ~1150–1350 cm⁻¹, similar to related sulfonamides . The carboxamide’s νC=O (~1660–1680 cm⁻¹) and νN-H (~3150–3400 cm⁻¹) align with hydrazinecarbothioamides in .
  • Solubility and Lipophilicity: Fluorination (2,6-difluorophenyl) increases lipophilicity compared to non-fluorinated analogs (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) . The pyrimidine-based analog (923216-86-8) may exhibit higher solubility due to diethylamino and methylpyrimidinyl groups .

Research Findings and Bioactivity Insights

  • Sulfonamide Derivatives : Compounds like N-(4-Methoxyphenyl)benzenesulfonamide are studied for antimicrobial and anti-inflammatory activity .
  • Triazole-Thiones : highlights triazole-thiones as equilibrium mixtures, which may influence stability and bioavailability compared to rigid thiazoles .
  • Thiazole vs. Pyrimidine Cores : Thiazoles often exhibit better metabolic stability than pyrimidines due to reduced susceptibility to oxidative degradation .

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